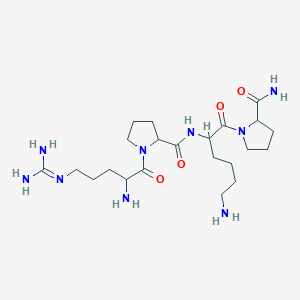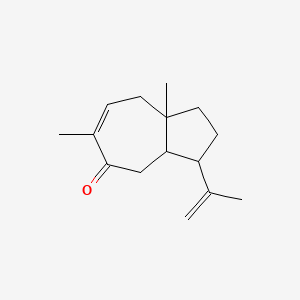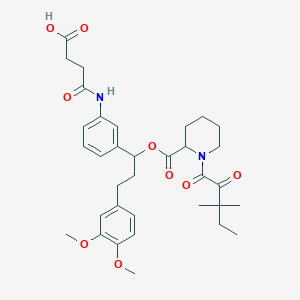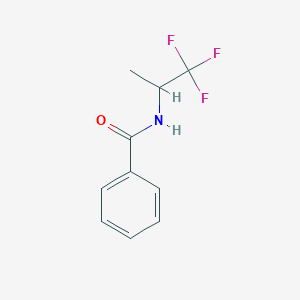![molecular formula C14H12N4O7 B12304822 2,4,6-Trinitrophenol; 2-[(1E)-prop-1-en-1-yl]pyridine](/img/structure/B12304822.png)
2,4,6-Trinitrophenol; 2-[(1E)-prop-1-en-1-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trinitrophenol: and 2-[(1E)-prop-1-en-1-yl]pyridine are two distinct chemical compounds with unique properties and applicationsIt is widely recognized for its explosive properties and has been used in various industrial and military applications . On the other hand, 2-[(1E)-prop-1-en-1-yl]pyridine is a pyridine derivative with applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitration of Phenol: The most common method involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production: Industrially, 2,4,6-trinitrophenol is produced by sulfonating phenol with concentrated sulfuric acid, followed by nitration with nitric acid.
Synthetic Routes and Reaction Conditions:
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: 2,4,6-Trinitrophenol undergoes reduction reactions to form various aminophenols.
Substitution: It can undergo nucleophilic substitution reactions, particularly with strong nucleophiles, to form various substituted phenols.
Common Reagents and Conditions:
Reduction: Hydrogen gas, sodium dithionite, and catalytic hydrogenation.
Substitution: Strong nucleophiles such as amines and thiols.
Major Products:
Reduction: Aminophenols.
Substitution: Substituted phenols.
Types of Reactions:
Oxidation: It can be oxidized to form pyridine carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Addition: Halogens (e.g., chlorine, bromine).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Addition: Halogenated pyridine derivatives.
Oxidation: Pyridine carboxylic acids.
Applications De Recherche Scientifique
2,4,6-Trinitrophenol
Explosives: Widely used in the production of explosives due to its high detonation velocity and stability.
Analytical Chemistry: Employed in the detection of metals and as a reagent in various analytical techniques.
Environmental Studies: Used in the study of environmental pollutants and their effects on ecosystems.
2-[(1E)-prop-1-en-1-yl]pyridine
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.
Agrochemicals: Used in the production of pesticides and herbicides.
Organic Synthesis: Acts as a building block in the synthesis of complex organic molecules.
Mécanisme D'action
2,4,6-Trinitrophenol
Mechanism: The explosive nature of 2,4,6-trinitrophenol is due to its ability to rapidly decompose and release a large amount of energy. The nitro groups in the molecule facilitate the formation of nitrogen gas and other gaseous products, leading to a rapid expansion and explosion.
2-[(1E)-prop-1-en-1-yl]pyridine
Mechanism: This compound acts as an electrophile in various organic reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is influenced by the presence of the electron-withdrawing pyridine ring.
Comparaison Avec Des Composés Similaires
2-Vinylpyridine: Similar reactivity but different applications in polymer chemistry.
2-Ethylpyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: The unique combination of the pyridine ring and the prop-1-en-1-yl group in 2-[(1E)-prop-1-en-1-yl]pyridine provides distinct reactivity and selectivity in organic synthesis.
Propriétés
Formule moléculaire |
C14H12N4O7 |
|---|---|
Poids moléculaire |
348.27 g/mol |
Nom IUPAC |
2-[(E)-prop-1-enyl]pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H9N.C6H3N3O7/c1-2-5-8-6-3-4-7-9-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-7H,1H3;1-2,10H/b5-2+; |
Clé InChI |
QUEZEZJHRNGMDX-DPZBITMOSA-N |
SMILES isomérique |
C/C=C/C1=CC=CC=N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC=CC1=CC=CC=N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane], cis](/img/structure/B12304741.png)
![4H-1-Benzopyran-4-one, 3-[[6-O-(4-carboxy-3-hydroxy-3-methyl-1-oxobutyl)-beta-D-galactopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-](/img/structure/B12304755.png)
![5-Chloro-N-[4-(3,4-dihydroxypyrrolidin-1-yl)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12304769.png)
![1-[2-[3-[2-[2-[2-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]imidazo[2,1-b][1,3]benzothiazol-6-yl]oxyethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12304770.png)
![lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B12304783.png)



![[3-(4-Fluorophenyl)-3-[[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine-2-carbonyl]amino]propyl] 2-amino-3-methylbutanoate](/img/structure/B12304806.png)


![2-[(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12304823.png)
![4-[10-(7-cyano-2,1,3-benzothiadiazol-4-yl)-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-2,1,3-benzothiadiazole-7-carbonitrile](/img/structure/B12304836.png)
